molecular formula C19H16N2O7 B11163705 7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one

7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one

Cat. No.: B11163705
M. Wt: 384.3 g/mol
InChI Key: JVQMZTMTKGVESK-UHFFFAOYSA-N
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Description

7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dinitrophenoxy group at the 7-position, a methyl group at the 4-position, and a propyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C19H16N2O7

Molecular Weight

384.3 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-4-methyl-3-propylchromen-2-one

InChI

InChI=1S/C19H16N2O7/c1-3-4-15-11(2)14-7-6-13(10-18(14)28-19(15)22)27-17-8-5-12(20(23)24)9-16(17)21(25)26/h5-10H,3-4H2,1-2H3

InChI Key

JVQMZTMTKGVESK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC1=O)C

Origin of Product

United States

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